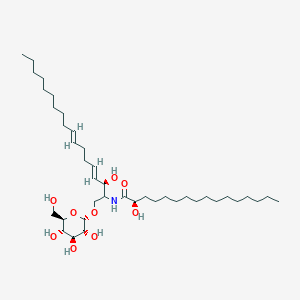

大豆脑苷I

描述

Soyacerebroside I is a glycosphingolipid that can be isolated from the seeds of Glycine max Merrill (Leguminosae) .

Molecular Structure Analysis

The molecular structure of Soyacerebroside I is complex. It is a glycosphingolipid, which means it contains a sphingosine backbone, a fatty acid, and one or more sugar residues . The exact structure can be found in various chemical databases .科学研究应用

抗炎性能:从冬虫夏草中分离出的大豆脑苷I已被发现能抑制LPS刺激的RAW264.7巨噬细胞中促炎症iNOS蛋白的积累,并减少COX-2蛋白的表达,表明具有显著的抗炎活性 (Chiu et al., 2016)。

对类风湿关节炎的影响:一项研究表明,this compound有效地抑制了类风湿关节炎滑膜成纤维细胞中白细胞介素(IL)-1β、IL-6和IL-8的表达,通过抑制ERK、NF-κB和AP-1信号通路,暗示了在治疗类风湿关节炎中的潜在治疗应用 (Lee et al., 2020)。

离子导入活性:从大豆中分离出的this compound已被发现对Ca2+离子表现出离子导入活性,这可能对各种生理过程产生影响 (Shibuya et al., 1990)。

神经保护作用:一项研究发现,从Sterculia lychnophora种子中分离出的this compound对由过氧化氢诱导的SH-SY5Y细胞损伤表现出中等神经保护作用 (Wang et al., 2013)。

酪氨酸酶抑制活性:this compound已被确认为具有酪氨酸酶抑制活性的化合物,在黑色素生成的背景下具有相关性,并在皮肤护理产品中具有潜在应用 (Voutquenne-Nazabadioko et al., 2008; Magid et al., 2008)。

对脂肪细胞和成骨细胞分化的影响:对日本白桦变种树皮中的生物活性化合物的研究发现,this compound影响了脂肪细胞和成骨细胞分化的调节,暗示了在代谢性疾病和骨健康中的潜在影响 (Baek et al., 2018)。

免疫调节活性:从鸡冠花中分离出的this compound及其异构体大豆脑苷II显示出通过抑制脂多糖(LPS)诱导的人外周血单核细胞中白细胞介素(IL)-18的免疫调节活性 (Zhou et al., 2009)。

骨关节炎应用:已发现this compound能抑制单核细胞迁移并防止炎症动物模型中的软骨降解,这可能对骨关节炎的管理产生重要影响 (Liu et al., 2017)。

对软骨细胞中MMP-1的抑制:在骨关节炎的背景下,this compound对IL-1β诱导的软骨细胞中MMP-1的产生起到拮抗作用,暗示其在保护软骨降解方面的作用 (Liu et al., 2019)。

作用机制

Result of Action

Its ionophoretic activity for ca2+ ions suggests that it may influence intracellular calcium levels . Changes in calcium levels can have wide-ranging effects on cellular processes, potentially influencing cell signaling, muscle contraction, and neurotransmitter release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Soyacerebroside I. For instance, factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . Additionally, the physiological environment within the body, including factors such as pH, temperature, and the presence of other molecules, can also influence its action and efficacy .

生化分析

Biochemical Properties

Soyacerebroside I plays a significant role in biochemical reactions, particularly in the modulation of cellular immune responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, Soyacerebroside I has been shown to inhibit the accumulation of inducible nitric oxide synthase (iNOS) protein and reduce the expression of cyclooxygenase-2 (COX-2) protein in lipopolysaccharide-stimulated RAW264.7 macrophages . These interactions highlight its anti-inflammatory properties and its potential role in regulating immune responses.

Cellular Effects

Soyacerebroside I exerts various effects on different types of cells and cellular processes. It has been found to modulate the cellular immune response by inhibiting interleukin-18 (IL-18) secretion in human peripheral blood mononuclear cells . Additionally, Soyacerebroside I influences cell signaling pathways, gene expression, and cellular metabolism. For example, it affects lipid rafts and signal transduction, which are crucial for maintaining cellular homeostasis and function .

Molecular Mechanism

At the molecular level, Soyacerebroside I exerts its effects through specific binding interactions with biomolecules. It is a D-glucosyl-N-acylsphingosine, which means it contains a sphingosine linked to a glucosyl moiety . This structure allows Soyacerebroside I to interact with various enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are essential for its role in modulating immune responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Soyacerebroside I can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Soyacerebroside I exhibits anti-inflammatory activity over time by inhibiting the accumulation of pro-inflammatory proteins

Dosage Effects in Animal Models

The effects of Soyacerebroside I vary with different dosages in animal models. In inflammatory animal models, Soyacerebroside I has been shown to suppress monocyte migration and prevent cartilage degradation . These effects are dose-dependent, with higher doses potentially leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Soyacerebroside I is involved in various metabolic pathways, including those related to glycolipid metabolism. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels . For example, Soyacerebroside I is a metabolite produced during metabolic reactions in humans and mice, highlighting its role in mammalian metabolism .

Transport and Distribution

Soyacerebroside I is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a glycosyl-N-acylsphingosine, which allows it to interact with cell membranes and other cellular structures . These interactions are crucial for its localization and accumulation within cells, influencing its biological activity and function.

Subcellular Localization

Soyacerebroside I is localized in various subcellular compartments, including the cell membrane and endosomes . Its subcellular localization is essential for its activity and function, as it allows Soyacerebroside I to interact with specific biomolecules and participate in cellular processes. Targeting signals and post-translational modifications may direct Soyacerebroside I to specific compartments or organelles, further influencing its biological effects.

属性

IUPAC Name |

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMYIYLRRDTKAA-HIMJKWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H75NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316286 | |

| Record name | Soyacerebroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

714.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114297-20-0 | |

| Record name | Soyacerebroside I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114297-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyacerebroside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOYACEREBROSIDE I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

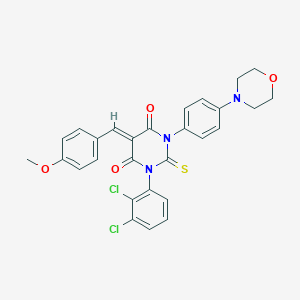

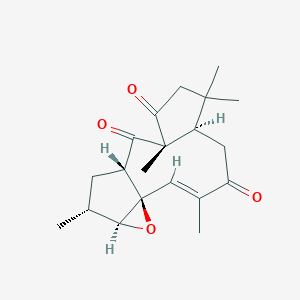

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)

![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)